![molecular formula C7H8N2O2 B2478544 6,7-ジヒドロ-5H-ピロロ[1,2-c]ピリミジン-1,3-ジオン CAS No. 132332-43-5](/img/structure/B2478544.png)
6,7-ジヒドロ-5H-ピロロ[1,2-c]ピリミジン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound with a molecular formula of C7H8N2O2 and a molecular weight of 152.2 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo and pyrimidine ring fused together. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
科学的研究の応用
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
作用機序
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione interacts with RIPK1, inhibiting its activity . This inhibition is achieved by the compound binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction results in a potent anti-necroptotic activity in both human and mouse cellular assays .
Biochemical Pathways
The inhibition of RIPK1 by 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione affects the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is associated with inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, the compound can effectively mitigate these conditions .
Result of Action
The result of the action of 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition is achieved through the compound’s interaction with RIPK1 .
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, pyrrolopyrazine derivatives have exhibited kinase inhibitory activity .
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is not clearly recognized . Similar compounds have shown to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
準備方法
The synthesis of 1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid esters to induce cyclization of hydrazones, followed by hydrolysis, decarboxylation, and dehydrogenation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione can be compared with other similar heterocyclic compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
1H,5H-pyrrolo[2,3-f]indole: Synthesized through similar cyclization methods and studied for its unique chemical properties.
Pyrrolo[1,2-a]pyrazines: These compounds exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
The uniqueness of 1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in various research fields.
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-5-2-1-3-9(5)7(11)8-6/h4H,1-3H2,(H,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXGCRJJPWXXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)NC(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE](/img/structure/B2478462.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-2-one](/img/structure/B2478464.png)
![3-(3-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2478465.png)
![(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2478466.png)
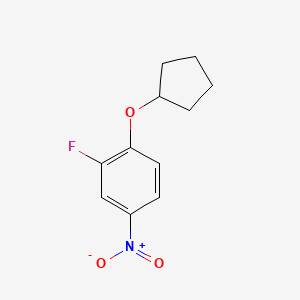
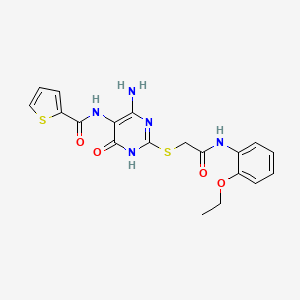
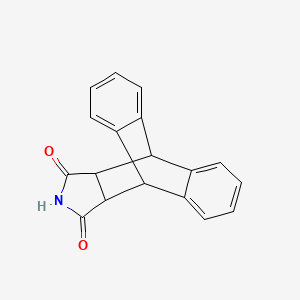
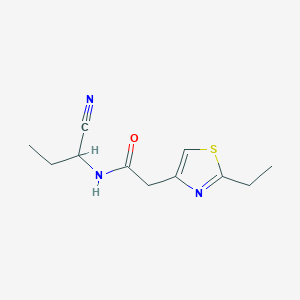
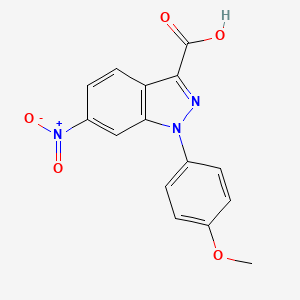
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2478475.png)
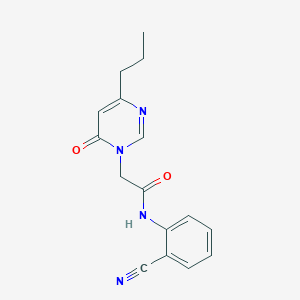
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2478481.png)
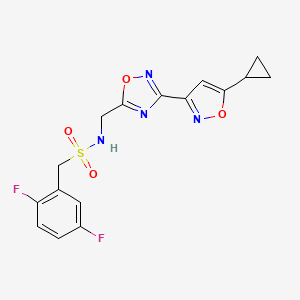
![ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2478483.png)
